4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid
Description
Properties
IUPAC Name |
4-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S/c20-12-3-5-13(6-4-12)21-16(23)10-28-15-9-17(24)22(18(15)25)14-7-1-11(2-8-14)19(26)27/h1-8,15H,9-10H2,(H,21,23)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPHOHHTAHAEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization: The resulting compound undergoes cyclization to form the dioxopyrrolidinyl ring.
Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Functional and Pharmacological Comparisons
- Carboxylic Acid Bioisosteres : The target compound’s benzoic acid group is critical for hydrogen bonding, as seen in Coxsackievirus B3 inhibitors (e.g., Compound 7a), where esterification or amidation of the carboxyl group abolished activity . This contrasts with BCEAB, where the benzoic acid is retained but linked to an azetidine scaffold for chymase inhibition .
- Sulfanyl vs.
- Chlorophenyl Substitution : The 4-chlorophenyl group is a common motif in antiviral and enzyme-inhibiting compounds (e.g., CAS 677765-22-9), likely contributing to π-π stacking or hydrophobic interactions with targets .
- Pyrrolidin-2,5-dione vs.
Biological Activity
4-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-YL]benzoic acid is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a chlorophenyl group and a pyrrolidine moiety, suggests a variety of biological activities. This article reviews its biological activity, including antibacterial effects, enzyme inhibition, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C21H25ClN2O5S
- Molecular Weight : 452.95 g/mol
- CAS Number : 101651-67-6
- Boiling Point : 502.4°C
- Flash Point : 257.6°C
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that derivatives containing the chlorophenyl and sulfanyl groups showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it acts as an acetylcholinesterase inhibitor, which is crucial for the treatment of conditions like Alzheimer's disease. The inhibitory activity was assessed through various biochemical assays, revealing strong binding interactions with the enzyme .
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Strong Inhibitor |
| Urease | Strong Inhibitor |
3. Anticancer Properties
The anticancer potential of this compound stems from its ability to induce apoptosis in cancer cells. Studies have indicated that similar compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Antibacterial Efficacy : A study involving synthesized derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against multiple pathogens. The study utilized both in vitro and in vivo models to confirm these effects .
- Enzyme Inhibition Study : Research focusing on urease inhibitors showed that the compound effectively reduced urease activity in vitro, suggesting potential applications in treating conditions related to urea metabolism .
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm hydrogen and carbon environments, focusing on aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C17H10Cl2N2O4). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors synthesis intermediates, while FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Q. What synthetic routes are documented for this compound, and how are intermediates purified?
- Methodological Answer : A multi-step synthesis involves: (i) Condensation of 4-chlorophenyl isocyanate with mercaptoacetic acid to form the carbamoyl-methyl sulfide intermediate. (ii) Cyclization with maleic anhydride to construct the pyrrolidin-2,5-dione core. (iii) Coupling with 4-carboxybenzaldehyde under acidic conditions. Purification employs recrystallization (ethanol/water) and column chromatography (silica gel, gradient elution). Monitor reaction progress via TLC (Rf = 0.4–0.6 in dichloromethane/methanol 9:1) and confirm final product purity by HPLC (>95% purity) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer : Discrepancies in NMR/IR peaks (e.g., unexpected downfield shifts) may arise from solvent effects or conformational dynamics. Use density functional theory (DFT) simulations (B3LYP/6-31G* basis set) to model solvent interactions and compare with experimental data. Validate via X-ray crystallography to confirm solid-state structure, especially for stereochemical assignments. For unresolved issues, perform variable-temperature NMR to probe dynamic effects .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : (i) Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups to assess impact on target binding. (ii) Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases. (iii) In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) across modified analogs. Correlate activity with logP (lipophilicity) and steric parameters computed via QSAR models .
Q. How to validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a UHPLC-MS/MS protocol with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Detection : MRM transitions m/z 385 → 210 (quantifier) and 385 → 165 (qualifier).
Validate per ICH guidelines: - Linearity : 1–1000 ng/mL (R² > 0.99).
- LOD/LOQ : 0.3 ng/mL and 1 ng/mL, respectively.
- Recovery : 85–115% in plasma/liver homogenate .
Q. What experimental approaches elucidate degradation pathways under stressed conditions?
- Methodological Answer : Conduct forced degradation studies :
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H2O2 at 25°C for 6 hours.
- Photolysis : Expose to UV light (254 nm) for 48 hours.
Analyze degradants via LC-QTOF-MS to identify fragments (e.g., loss of –SO2 or –CO2 groups). Compare with stability-indicating assays to establish degradation kinetics .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?
- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER force field) to study sulfanyl-pyrrolidinone ring flexibility. Use frontier molecular orbital (FMO) theory to predict sites for electrophilic/nucleophilic attacks (e.g., HOMO density on the benzoic acid moiety). Validate predictions via kinetic studies (e.g., monitoring reaction rates with different electrophiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
